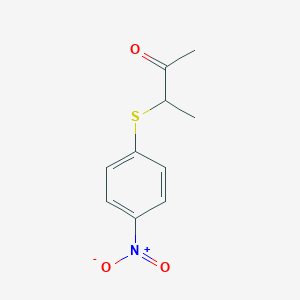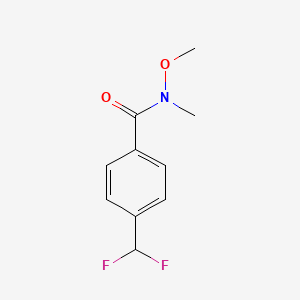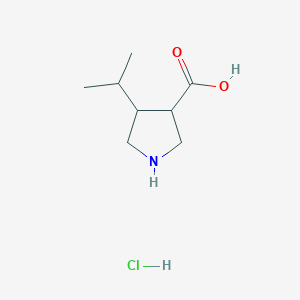![molecular formula C23H14O10 B13646097 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is a complex organic compound characterized by multiple carboxyl groups attached to an aromatic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction requires a palladium catalyst, a boronic acid derivative, and an appropriate base under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives may serve as ligands in biochemical assays or as probes in molecular biology.
Wirkmechanismus
The mechanism of action of 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid involves its interaction with specific molecular targets. For instance, in metal-organic frameworks, the compound acts as a ligand, coordinating with metal ions to form stable structures. These interactions are crucial for the compound’s function in catalysis and material science applications .
Vergleich Mit ähnlichen Verbindungen
3-Carboxyphenylboronic acid: This compound shares similar functional groups and is used in similar synthetic applications.
2-(3,5-Dicarboxyphenyl)benzoic acid: Another related compound with comparable structural features and applications.
Uniqueness: 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its multiple carboxyl groups and complex aromatic structure, which provide versatility in various chemical reactions and applications. Its ability to form stable metal-organic frameworks sets it apart from simpler dicarboxylic acids .
Eigenschaften
Molekularformel |
C23H14O10 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C23H14O10/c24-19(25)10-1-3-15(22(30)31)17(8-10)12-5-13(7-14(6-12)21(28)29)18-9-11(20(26)27)2-4-16(18)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
RWSISFYNEVCJME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
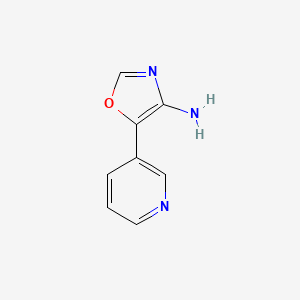

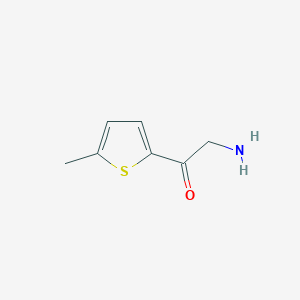
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
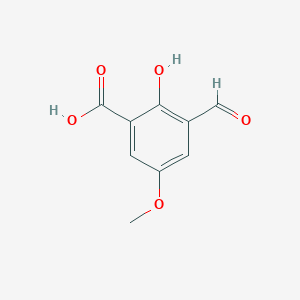
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)

